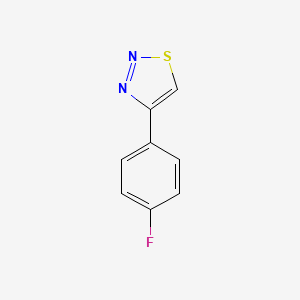

4-(4-Fluorophenyl)-1,2,3-thiadiazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Compounds with a fluorophenyl group, such as 4-Fluorophenol , are often used in the synthesis of pharmaceuticals and as starting materials for the synthesis of other organosulfonamides. They are also used in the synthesis of novel materials with interesting physical and chemical properties .

Synthesis Analysis

The synthesis of similar compounds often involves reactions with fluorinating agents or condensation reactions . For instance, a new series of metal complexes of the Schiff base ligand, 4-chloro-2-{(E)-[(4-fluorophenyl)imino]methyl}phenol, was synthesized in a methanolic medium .Molecular Structure Analysis

The molecular structure of similar compounds has been determined using techniques such as X-ray diffraction . For example, the molecular structure of (E)-3-(4-bromophenyl)-1-(4-fluorophenyl)prop-2-en-1-one was successfully synthesized and crystallized in the monoclinic system .Chemical Reactions Analysis

The chemical reactions of similar compounds often involve interactions with proteins and other molecules in the body . For example, N-(4-Fluorophenyl) 4-boronobenzenesulfonamide has been shown to interact with certain enzymes, which may be responsible for its ability to affect biochemical pathways in the body .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds can be determined using techniques such as UV-Vis, FT-IR, 1H-NMR, and mass spectra . For example, the physical properties of bis(4-fluorophenyl)-methoxy substituted nickel phthalocyanine were characterized by 1H and 13C Nuclear Magnetic Resonance (NMR) and UV-Vis spectroscopic methods .科学的研究の応用

Anticancer Potential

4-(4-Fluorophenyl)-1,2,3-thiadiazole and its derivatives have shown promising anticancer properties. For example, specific derivatives like 2-aralkyl-6-(4'-fluorophenyl)-imidazo[2,1-b][1,3,4]-thiadiazoles demonstrated strong cytotoxicity against leukemia cells, suggesting potential as chemotherapeutic agents (Karki et al., 2011). Similarly, compounds like 2-(4-fluorophenylamino)-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole (FABT) inhibited proliferation of various tumor cells, including those derived from nervous system cancers and peripheral cancers, without affecting the viability of normal cells (Rzeski et al., 2007).

Antiviral and Antifungal Applications

Several this compound derivatives have demonstrated antiviral activities. For instance, novel 4-methyl-1,2,3-thiadiazoles containing the active substructure of 3-fluoro-4-methylphenyl showed significant anti-tobacco mosaic virus (TMV) activity (Yi-feng & Morzherin, 2010). Additionally, certain fluorinated triazinothiadiazolones synthesized from 2-(4'-fluorophenyl)-6-(2'-amino-5'-fluorophenyl)-1,2,4-triazino[3,4-b][1,3,4]thiadiazol-4-one were evaluated as potential anthelmintic drugs (Makki et al., 2015).

Structural Studies

Structural elucidation and analysis of various this compound derivatives have been conducted. For instance, the crystal structure of 2-(4-fluorophenyl)-3-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]thiazolidin-4-one was reported, providing insights into the molecular conformation and interactions (Wan et al., 2006).

Fluorescence and Spectroscopic Analysis

The 1,3,4-thiadiazole group, including derivatives with 4-fluorophenyl, has been studied for its fluorescence properties. These studies provide valuable insights for the development of fluorescence probes and may have implications in biology and molecular medicine (Budziak et al., 2019).

作用機序

特性

IUPAC Name |

4-(4-fluorophenyl)thiadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5FN2S/c9-7-3-1-6(2-4-7)8-5-12-11-10-8/h1-5H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNOHTWCWFQFJIO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CSN=N2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5FN2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 2-[[2-[[(5E)-5-indol-3-ylidene-4-(2-methoxyethyl)-1H-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2975810.png)

![N-[2-[[6-amino-1-(2-methylpropyl)-2,4-dioxopyrimidin-5-yl]-(2-methylpropyl)amino]-2-oxoethyl]-2-chloro-N-methylquinoline-4-carboxamide](/img/structure/B2975811.png)

![3-amino-N,N-diethyl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2975814.png)

![[2-(Benzoylamino)-1,3-thiazol-4-yl]acetic acid](/img/structure/B2975815.png)

![5-Bromo-N-[2-hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]furan-2-carboxamide](/img/structure/B2975818.png)

![N-[2-hydroxy-5-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide hydrochloride](/img/structure/B2975821.png)

![4-(benzylthio)-2-(4-methoxyphenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidine](/img/structure/B2975822.png)

![Methyl 2-(allylthio)-5-(4-isopropylphenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2975823.png)

![1-Cyclopentyl-3-(2,3-dimethoxyphenyl)-1-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)urea](/img/structure/B2975832.png)